1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound notable for its unique structural features and potential therapeutic applications. The compound contains a cyclopropyl group and a triazolo-pyrimidine moiety, contributing to its distinctive properties. Its molecular formula is , with a molecular weight of approximately 287.32 g/mol. The compound is identified by the CAS number 1710529-52-4 and has been studied for its pharmacological potential, particularly as a phosphodiesterase inhibitor, which may influence various biological pathways and therapeutic areas such as cardiovascular health and neuroprotection .
This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse biological activities. It is primarily classified under medicinal chemistry due to its potential as a therapeutic agent. The compound has been synthesized through various organic chemistry methods and has shown promise in preclinical studies as a selective phosphodiesterase type 2 inhibitor .
The synthesis of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic synthesis techniques. Key steps in the synthesis include:
Each step requires careful optimization to ensure high yields and purity of the final product .
The compound undergoes various chemical reactions that are essential for its biological activity:
These reactions are crucial for understanding its mechanism of action and therapeutic potential .
The mechanism of action for 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid primarily involves the inhibition of phosphodiesterase type 2. This inhibition results in elevated levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in numerous physiological processes including:
The compound's selectivity towards specific phosphodiesterases allows for targeted therapeutic effects with potentially fewer side effects compared to non-selective inhibitors .
Relevant data on these properties is essential for practical applications in drug formulation and development .
The primary application of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid lies in medicinal chemistry as a potential therapeutic agent. Its role as a phosphodiesterase inhibitor suggests applications in treating conditions such as:
Additionally, it may serve as a lead compound for further drug development efforts aimed at enhancing efficacy and selectivity in targeting specific enzymes or pathways within biological systems .
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2